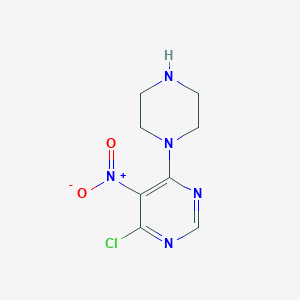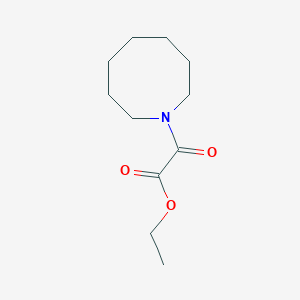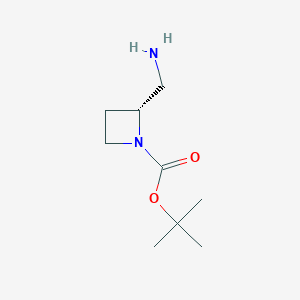
4-(2-Fluorophenyl)-3-methoxybenzoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “4-(2-Fluorophenyl)-3-methoxybenzoic acid” is a complex organic molecule that likely contains a carboxylic acid group (-COOH), a methoxy group (-OCH3), and a fluorophenyl group (a benzene ring with a fluorine atom attached) .
Synthesis Analysis
While specific synthesis methods for “4-(2-Fluorophenyl)-3-methoxybenzoic acid” were not found, similar compounds often involve complex organic synthesis methods .Applications De Recherche Scientifique
Inhibitory Effects on Biosynthesis
- 4-(2-Fluorophenyl)-3-methoxybenzoic acid has been studied for its inhibitory effects on the biosynthesis of fatty acids and sterols. It has shown in vitro inhibitory activity toward sterol biosynthesis, though not as strong as pravastatin. However, in vivo studies on Sprague-Dawley rats and Watanabe hereditable hyperlipidemic rabbits showed a stronger reducing effect on cholesterol and triglycerides compared to pravastatin and bezafibrate (Ohno et al., 2005).
Solubility and Molecular Interactions
- Research on the solubility of various compounds including 4-(2-Fluorophenyl)-3-methoxybenzoic acid and its interactions with solvents like 2-methoxyethanol has been conducted. This research is significant in understanding the molecular interactions and solubility characteristics of these compounds (Hart et al., 2015).
Polymer Research
- The compound has been utilized in the synthesis of new sulfonated side-chain grafting units for the development of comb-shaped sulfonated poly(arylene ether sulfone) copolymers. These polymers are characterized for their applications in fuel cells, highlighting their good properties as polyelectrolyte membrane materials (Kim, Robertson, & Guiver, 2008).
Applications in Fungus-Derived Bioactive Compounds
- In the field of natural product research, a study on the marine-derived fungus Aspergillus carneus isolated new phenyl ether derivatives related to 4-(2-Fluorophenyl)-3-methoxybenzoic acid. These compounds exhibited strong antioxidant activities, indicating potential applications in pharmaceuticals (Xu et al., 2017).
Fluorescent Probe Development
- The compound has been applied in the development of fluorescent probes sensitive to pH changes and selective in metal cations, demonstrating its utility in biochemical and environmental sensing applications (Tanaka et al., 2001).
Lewis Acid Catalyzed Synthesis
- Lewis acid catalyzed synthesis involving 4-(2-Fluorophenyl)-3-methoxybenzoic acid has been explored for developing fluorinated building blocks like 3-fluoro-4-methoxybenzoyl chloride, highlighting its role in facilitating the production of industrially relevant chemicals (Yerande et al., 2014).
Propriétés
IUPAC Name |
4-(2-fluorophenyl)-3-methoxybenzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11FO3/c1-18-13-8-9(14(16)17)6-7-11(13)10-4-2-3-5-12(10)15/h2-8H,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAIUNMGVXWUXOZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C(=O)O)C2=CC=CC=C2F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11FO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20673396 |
Source


|
| Record name | 2'-Fluoro-2-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
246.23 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Fluorophenyl)-3-methoxybenzoic acid | |
CAS RN |
1214367-91-5 |
Source


|
| Record name | 2′-Fluoro-2-methoxy[1,1′-biphenyl]-4-carboxylic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1214367-91-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2'-Fluoro-2-methoxy[1,1'-biphenyl]-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673396 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(6-Chloropyridin-3-yl)methyl]cyanamide](/img/structure/B1393019.png)


![2-(diethoxymethyl)-5,6-difluoro-1H-benzo[d]imidazole](/img/structure/B1393024.png)

![5-(Pyridin-3-yl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1393029.png)
![2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B1393031.png)

![2,3,4,5-Tetrahydro-1H-benzo[B]azepin-5-amine](/img/structure/B1393034.png)



